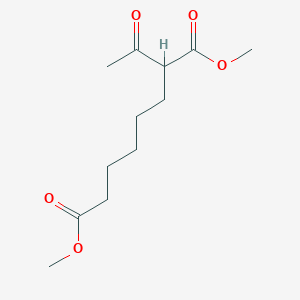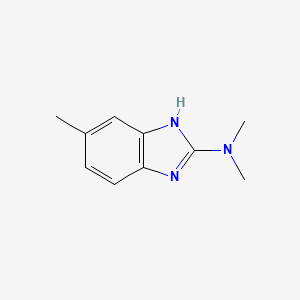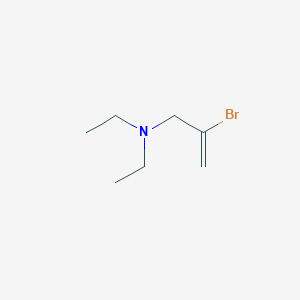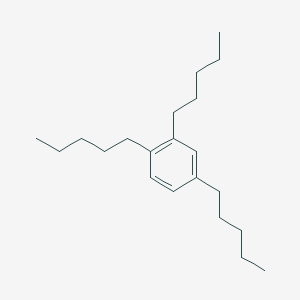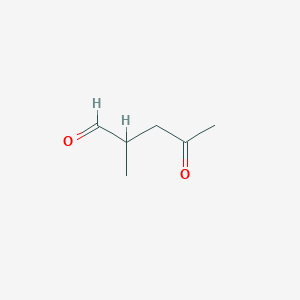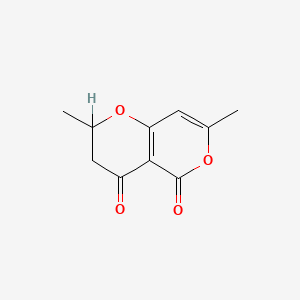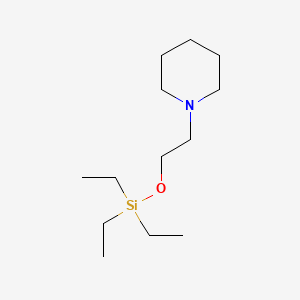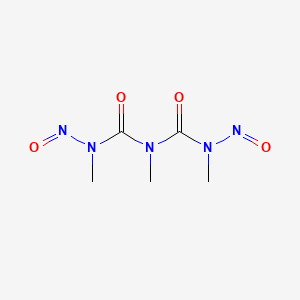
n,n,n'-Trimethyl-n,n'-dinitrosodicarbonimidic diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n,n,n’-Trimethyl-n,n’-dinitrosodicarbonimidic diamide: is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n,n,n’-Trimethyl-n,n’-dinitrosodicarbonimidic diamide typically involves the reaction of dimethylamine with nitrosyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of n,n,n’-Trimethyl-n,n’-dinitrosodicarbonimidic diamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures before being released for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions: n,n,n’-Trimethyl-n,n’-dinitrosodicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso groups to amines.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Production of amines and related compounds.
Substitution: Generation of substituted derivatives with varied functional groups.
Wissenschaftliche Forschungsanwendungen
n,n,n’-Trimethyl-n,n’-dinitrosodicarbonimidic diamide finds applications in several scientific research areas, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of n,n,n’-Trimethyl-n,n’-dinitrosodicarbonimidic diamide involves its interaction with molecular targets through its nitroso and carbonimidic diamide groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s effects are mediated through pathways involving electron transfer and radical formation.
Vergleich Mit ähnlichen Verbindungen
n,n,n’-Trimethylethylenediamine: Known for its use in organic synthesis and as a precursor for surfactants.
n,n,n’-Trimethylglycinium: Investigated for its role in osmoregulation and therapeutic applications.
n,n,n’-Trimethyl-2-(phosphonooxy)ethanaminium: Used in hepatobiliary dysfunction treatments.
Eigenschaften
CAS-Nummer |
13857-14-2 |
|---|---|
Molekularformel |
C5H9N5O4 |
Molekulargewicht |
203.16 g/mol |
IUPAC-Name |
1,3-dimethyl-1-[methyl(nitroso)carbamoyl]-3-nitrosourea |
InChI |
InChI=1S/C5H9N5O4/c1-8(4(11)9(2)6-13)5(12)10(3)7-14/h1-3H3 |
InChI-Schlüssel |
NGXAKJXOAONBCI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)N(C)N=O)C(=O)N(C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



